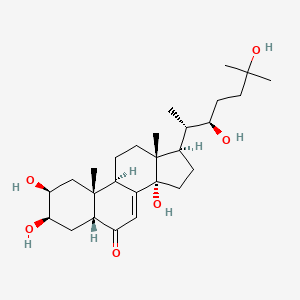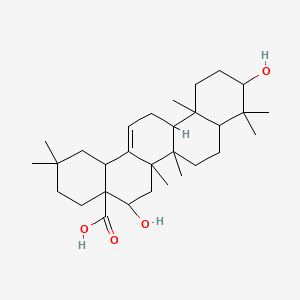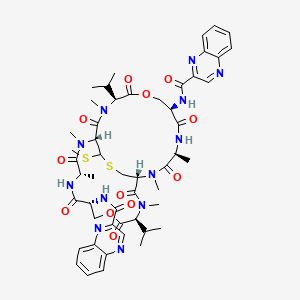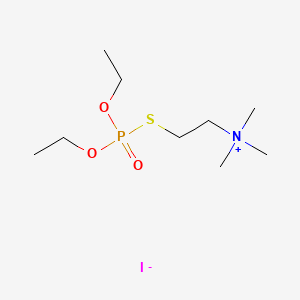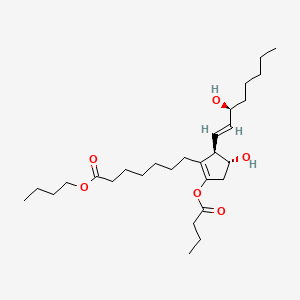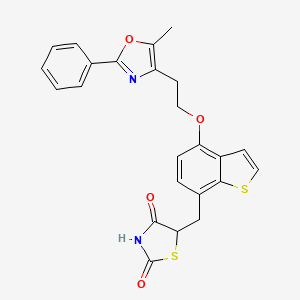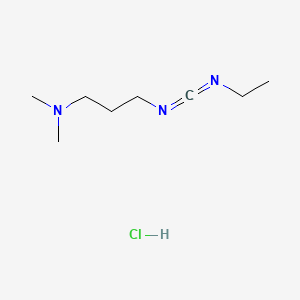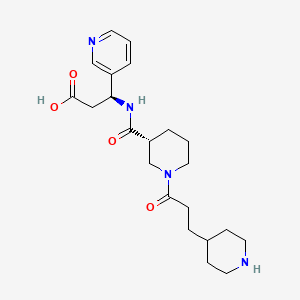
Elarofiban
Descripción general
Descripción
Elarofiban is a novel nonpeptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist . It inhibits thrombin-induced platelet aggregation in human gel-filtered platelets and platelet aggregation in human platelet-rich plasma (PRP) in response to collagen, arachidonic acid, ADP, and SFLLRN-NH(2) . It is also known as 3-{[hydroxy({1-[3-(piperidin-4-yl)propanoyl]piperidin-3-yl})methylidene]amino}-3-(pyridin-3-yl)propanoic acid .
Synthesis Analysis
The synthesis of Elarofiban has been developed using a safe and cost-effective commercial scale process . This process is useful for the treatment of platelet-mediated thrombotic disorders .Molecular Structure Analysis
Elarofiban has a molecular formula of C22H32N4O4 and a molecular weight of 416.51 . It is a nonpeptide, orally active fibrinogen receptor antagonist .Physical And Chemical Properties Analysis
Elarofiban has a molecular formula of C22H32N4O4 and a molecular weight of 416.51 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Elarofiban is a novel, nonpeptide, orally active fibrinogen receptor antagonist, which has been developed for treating platelet-mediated thrombotic disorders. A significant advancement in the synthesis of elarofiban has been achieved, leading to a safe and cost-effective commercial scale process. This development is pivotal for its practical applications in the pharmaceutical industry, particularly in the management of thrombotic disorders (Cohen et al., 2003).
Development of Analogues for Enhanced Performance
Research on conformationally constrained analogues of elarofiban has led to the synthesis of compounds with favorable pharmacodynamic and pharmacokinetic attributes. These analogues, like the 1,2,4-triazolo[3,4-a]pyridine scaffold, have shown significant enhancements in oral bioavailability and duration of action, which are crucial for the efficacy of such drugs in clinical applications (Lawson et al., 2001).
Diagnostic Applications in Thrombus Imaging
Elarofiban has been instrumental in the development of derivatives like 18F-GP1 for diagnostic purposes. 18F-GP1, a derivative of elarofiban, has high affinity to activated platelet glycoprotein IIb/IIIa and is favorable for thrombus imaging. It has been used in PET/CT for detecting thromboembolic foci in patients with acute venous thromboembolism. This application marks a significant leap in diagnostic imaging, particularly in identifying thrombi in areas where conventional imaging is limited (Kim et al., 2019).
Radiosynthesis for Detection of Thrombi
The development of [18F]GP1, another derivative of elarofiban, for the detection of thrombi showcases the versatility of elarofiban in medical applications beyond its initial therapeutic uses. This GMP-compliant radiosynthesis provides a novel tool for visualizing active platelet aggregation at the molecular level, highlighting its potential in cardiovascular pathologies and advancing the field of medical diagnostics (Hugenberg et al., 2021)
Mecanismo De Acción
Propiedades
IUPAC Name |
(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNXKGFLZFSILK-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Elarofiban | |
CAS RN |
198958-88-2 | |
| Record name | Elarofiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELAROFIBAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)

